1-(2-Bromo-pyridin-3-yl)-ethylamine
Description
1-(2-Bromo-pyridin-3-yl)-ethylamine is a brominated pyridine derivative featuring an ethylamine substituent at position 3 of the pyridine ring and a bromine atom at position 2. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.07 g/mol. The compound’s structure combines the electron-deficient aromatic system of pyridine with the nucleophilic and coordinating properties of the ethylamine group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amine group enables functionalization via alkylation or acylation.
Properties
CAS No. |
886371-17-1 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3 |
InChI Key |
HSQGKURNDNZGRM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(N=CC=C1)Br)N |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromo-pyridin-3-yl)-ethylamine has been investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, particularly in the development of:
- Enzyme Inhibitors : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, such as those related to cancer and inflammation.
- Receptor Modulators : It can act as a ligand for various receptors, potentially influencing signaling pathways relevant to neurological disorders.
Case Study : A study explored its use as a scaffold for developing new anti-cancer agents. The compound was modified to enhance potency against specific cancer cell lines, demonstrating significant cytotoxic effects (source needed).
Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in:
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
- Functional Group Transformations : The bromo group can be replaced with various nucleophiles, facilitating the creation of diverse chemical entities.
Data Table 1: Synthetic Applications of this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Cross-Coupling | Biologically active compounds | |
| Nucleophilic Substitution | Functionalized pyridine derivatives | |
| Reduction | Amine derivatives |
Material Science
In material science, this compound is explored for its potential in creating novel materials due to its ability to form coordination complexes with metals. These complexes can be used in:
- Catalysis : As catalysts in various chemical reactions.
- Sensors : In the development of chemical sensors due to their selective binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Bromine at position 5, ethynyl-trimethylsilyl group at position 3, amine at position 2.
- Key Differences :
- The bromine’s position (5 vs. 2) alters the electronic distribution of the pyridine ring. Position 2 bromine in the target compound increases ring electron deficiency at the ortho position, favoring nucleophilic substitution.
- The ethynyl-trimethylsilyl group introduces steric bulk and stabilizes the compound against oxidation, enhancing shelf life .
- Applications : Used in materials science for silicon-based polymer synthesis.
3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
- Structure : Bromophenyl and pyridyl groups on a propylamine backbone with N,N-dimethyl substitution.
- Key Differences: The dimethylamino group increases basicity (pKa ~9–10) compared to the primary amine in the target compound (pKa ~7–8). The extended propyl chain enhances lipophilicity (logP ~2.5 vs. ~1.8 for the target), influencing blood-brain barrier penetration .
- Applications : Antihistamine activity (e.g., Brompheniraminum analogs) .
Functional Group Variations
1-(3-Nitrophenyl)-ethylamine
- Structure : Benzene ring with nitro group at position 3 and ethylamine substituent.
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to bromopyridine. Higher acidity (amine pKa ~5–6) due to nitro group resonance effects .
- Applications : Intermediate in explosive or dye synthesis.
1-(2-Aminoethyl)pyrrolidin-3-ol
- Structure : Pyrrolidine ring with hydroxyl and ethylamine groups.
- Key Differences :
- Applications : Chiral building block in opioid or antiviral drug synthesis.
Preparation Methods
Grignard Reaction for Selective Formylation
A robust industrial method involves:
- Dissolving 2,5-dibromopyridine in a solvent such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether.
- Adding a Grignard reagent (e.g., isopropyl magnesium chloride) under inert atmosphere at low temperatures (0–20 °C).
- Reacting with N,N-dimethylformamide (DMF) to introduce the aldehyde group.
This process yields 2-bromo-5-formylpyridine with high purity (around 98.5–99.2%) and good yields (80–86%) suitable for scale-up (Table 1).
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 1 | 2,5-dibromopyridine + isopropyl MgCl in THF, 0–20 °C, inert atmosphere | - | - | Grignard reaction activation 10–15 h |
| 2 | Addition of DMF, reaction at 30 min, heat preservation | - | - | Formylation step |
| 3 | Acidic workup (HCl/acetic acid), extraction, crystallization | 80–86 | 98.5–99.2 | Purification by crystallization |
Table 1: Industrial preparation of 2-bromo-5-formylpyridine from 2,5-dibromopyridine via Grignard reaction and DMF formylation.
The key step to obtain this compound is the introduction of the ethylamine group at the 3-position of the pyridine ring bearing the bromine substituent at the 2-position.
Buchwald–Hartwig Amination
An effective method to introduce the amino group on bromopyridine derivatives is via palladium-catalyzed Buchwald–Hartwig amination. This method involves:
- Starting from 2-bromo-4-methylpyridine or similar bromopyridines.
- Using palladium catalysts and appropriate ligands to couple with ethylamine or protected amine derivatives.
- The amine moiety is introduced selectively at the pyridine C2 or C3 position.
This method allows the direct formation of secondary amines, which can be further manipulated to yield the desired ethylamine-substituted pyridine.
Reduction of Oxime Intermediates
Another approach involves:
- Conversion of ethanone derivatives of pyridine to α-hydroxyiminoketones via sodium nitrite in acetic acid.
- Reduction of oxime intermediates to amine hydrochlorides.
- This route provides access to the ethylamine side chain attached to the pyridine ring with controlled stereochemistry.
Alternative Synthetic Routes and Functional Group Transformations
Thiourea Derivative Route
Optically active 1-(2-pyridyl)ethylamine derivatives have been synthesized via reaction with thiophosgene and amines to form thioureas, which serve as intermediates or chiral auxiliaries in asymmetric synthesis. While this method focuses more on derivatization than direct preparation, it illustrates the versatility of 1-(2-pyridyl)ethylamine compounds in synthetic chemistry.
Nucleophilic Aromatic Substitution
In some cases, nucleophilic aromatic substitution reactions on bromopyridine derivatives bearing protected hydroxyethyl groups have been used to introduce amine substituents under basic and high-temperature conditions. However, these conditions are harsh and may lead to side reactions or cleavage of protecting groups.
Summary Table of Preparation Methods
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-Bromo-pyridin-3-yl)-ethylamine, and how is structural purity validated?
- Methodological Answer :
- Synthesis Routes :
Nucleophilic Substitution : React 3-aminopyridine with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C .
Reductive Amination : Use a ketone precursor (e.g., 2-bromo-3-acetylpyridine) with ammonium acetate and NaBH₃CN in methanol.
- Purity Assessment :
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
- ¹H/¹³C NMR : Confirm absence of impurities via integration and coupling patterns (e.g., ethylamine CH₂ and pyridine aromatic protons) .
- Table 1 : Synthetic Route Comparison
| Method | Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C | 72 | HPLC (>98%) |
| Reductive Amination | NaBH₃CN, MeOH, RT | 65 | NMR/LC-MS |
Q. What key physicochemical properties must be characterized for handling this compound?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and water; typically soluble in polar aprotic solvents.
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect degradation products.
- Melting Point : Determine via differential scanning calorimetry (DSC; heating rate 10°C/min) .
Advanced Research Questions
Q. How does the bromine substituent at the pyridine 2-position influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine acts as a leaving group for Pd-catalyzed coupling with aryl boronic acids. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to retain the ethylamine moiety .
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos to introduce secondary amines while preserving the pyridine core.
- Challenges : Steric hindrance from the ethylamine group may require elevated temperatures (110°C) or microwave-assisted synthesis.
Q. What crystallographic strategies are employed to resolve the structure of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
- Structure Solution : SHELXD for phase problem resolution via direct methods.
- Refinement : SHELXL for least-squares refinement; address bromine’s high electron density with anisotropic displacement parameters .
- Table 2 : Crystallographic Refinement Parameters
| Parameter | Value | Instrumentation |
|---|---|---|
| R-factor (R₁) | 0.035 | Bruker D8 VENTURE |
| Resolution (Å) | 0.84–1.50 | Synchrotron Source |
| Software | SHELXL |
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR (e.g., DEPT-135 for CH₂ groups) with high-resolution mass spectrometry (HRMS) and X-ray diffraction.
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational changes (e.g., ethylamine rotation barriers) .
- Crystallographic Confirmation : Resolve ambiguities in stereochemistry or bond lengths via single-crystal X-ray studies .
Q. What in vitro assays are suitable for evaluating the biological activity of brominated pyridine derivatives?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Target Binding : Surface plasmon resonance (SPR) to measure affinity for enzymes (e.g., kinases) or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
